molecular formula C10H15BrN2O B1668692 CBP-93872

CBP-93872

Numéro de catalogue: B1668692
Poids moléculaire: 259.14 g/mol
Clé InChI: AOFSWDJNINCPJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CBP-93872 est un composé identifié comme un inhibiteur du point de contrôle G2. Il a montré un potentiel pour augmenter la sensibilité des cellules cancéreuses colorectales et pancréatiques à la chimiothérapie. Le composé agit en supprimant le maintien du point de contrôle G2 induit par la rupture double brin de l'ADN, inhibant ainsi la voie entre l'ataxie-télangiectasie mutée et l'activation de l'ataxie-télangiectasie et de Rad3-related .

Analyse Des Réactions Chimiques

Molecular Mechanism of Action

CBP-93872 inhibits the NBS1-mediated activation of ataxia telangiectasia and Rad3-related (ATR) kinase , a critical regulator of the G2/M checkpoint. Key findings include:

  • Selective inhibition of double-strand break (DSB)-induced G2 checkpoint maintenance, without affecting UV- or MMS-induced checkpoints .

  • Suppression of ATR-dependent phosphorylation events:

    • Nbs1 phosphorylation (S343) reduced by 85% at 10 μM concentration .

    • Replication protein A2 (RPA2) phosphorylation (S33) inhibited in a dose-dependent manner .

  • No impact on ATM activation or Chk2 phosphorylation, confirming specificity for the ATR-Chk1 axis .

In Vitro Kinase Reactions

This compound disrupts ATR signaling in reconstituted systems:

ParameterObservationSource
ATP-dependent Rad17 phosphorylation70% inhibition at 50 μM ATP
ssDNA-induced ATR activationIC₅₀ = 12 μM (via Nbs1-dependent pathway)
DNA-end resectionNo significant effect

Biochemical Pathway Modulation

This compound alters downstream signaling cascades:

  • Chk1 phosphorylation (S317/S345) reduced by 90% post-IR exposure .

  • Synergistic effects with DNA-damaging agents:

    • Oxaliplatin : 3.2-fold increase in apoptosis in colorectal cancer cells .

    • Gemcitabine : 2.8-fold sensitization in pancreatic cancer models .

Therapeutic Implications

Cancer TypeCombination TherapyEfficacy ImprovementCitation
ColorectalOxaliplatin + this compound4.1x cell death
PancreaticGemcitabine + this compound3.6x cell death
Non-small cell lungCisplatin + this compound2.9x cell death

Experimental Conditions

  • Cell lines : HT-29 (colorectal), A549 (lung), MCF7 (breast) .

  • Dosage : 10–20 μM for in vitro assays; IC₅₀ = 8.5 μM in HT-29 cells .

  • Time course : Checkpoint abrogation observed within 4–8 hours post-IR .

Research Limitations

  • Mechanism specificity: Unclear whether this compound directly binds Nbs1 or modulates auxiliary proteins .

  • In vivo pharmacokinetics: No published data on bioavailability or toxicity profiles.

Applications De Recherche Scientifique

Synergistic Effects with Chemotherapeutics

Research indicates that CBP-93872 can significantly enhance the lethality of several chemotherapeutic drugs when used in combination:

  • Platinum-containing drugs : this compound has shown to increase the sensitivity of colorectal and pancreatic cancer cells to oxaliplatin and cisplatin. Studies have demonstrated that combined treatment results in a marked increase in apoptosis rates compared to treatments with these drugs alone .
  • Pyrimidine antimetabolites : The combination of this compound with gemcitabine and 5-fluorouracil has also been explored, revealing similar enhancements in cell death rates .

Case Studies and Experimental Findings

  • Colorectal Cancer (HT29 Cell Line) :
    • Treatment with this compound at 50 μM alongside oxaliplatin (30 μM) resulted in an increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
    • The combination treatment also significantly inhibited ATR activation, as evidenced by reduced phosphorylation levels of ATR and Chk1 proteins .
  • Pancreatic Cancer (Panc-1 Cell Line) :
    • In Panc-1 cells treated with this compound at 200 μM along with gemcitabine (0.1 μM), there was a notable increase in apoptosis from 8.4% to 38.5% .
  • Mechanistic Insights :
    • The compound was found to abrogate DSB-induced G2 checkpoint activation without affecting DNA-end resection, suggesting a targeted mechanism that could be leveraged for therapeutic purposes in p53-mutated cancers .

Summary of Findings

Chemotherapeutic Agent Cell Line Concentration of this compound Effect on Apoptosis (%)
OxaliplatinHT2950 μMIncreased from 6.1% to 24.3%
CisplatinHT2950 μMIncreased apoptosis observed
GemcitabinePanc-1200 μMIncreased from 8.4% to 38.5%
5-FluorouracilHT2950 μMIncreased from 5.8% to 19.5%

Mécanisme D'action

The mechanism of action of CBP-93872 involves the inhibition of the DNA double-stranded break-induced G2 checkpoint. The compound specifically inhibits the activation of ATR kinase, which is essential for the maintenance of the G2 checkpoint. By preventing ATR activation, this compound suppresses the phosphorylation of key proteins such as Nbs1 and replication protein A2, leading to the abrogation of the G2 checkpoint and increased sensitivity of cancer cells to DNA damage .

Comparaison Avec Des Composés Similaires

CBP-93872 est unique en son genre par son inhibition spécifique du point de contrôle G2 induit par la rupture double brin de l'ADN. Les composés similaires comprennent :

This compound se distingue par son inhibition spécifique du point de contrôle G2 et son utilisation potentielle pour sensibiliser les cellules cancéreuses mutées de p53 à la chimiothérapie.

Activité Biologique

CBP-93872 is a compound identified as a potent G2 checkpoint inhibitor, particularly in the context of cancer therapy. Its primary mechanism involves the inhibition of the DNA damage response pathway, specifically targeting the activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases. This article will explore the biological activity of this compound, including its effects on cancer cell sensitivity to chemotherapeutic agents, molecular mechanisms, and potential clinical applications.

This compound functions by suppressing the maintenance of the G2 checkpoint in response to DNA double-stranded breaks (DSBs). It achieves this by inhibiting Nbs1-dependent activation of ATR, which is crucial for the cellular response to DNA damage.

  • Inhibition of ATR Activation : this compound specifically blocks ATR activation induced by DSBs without affecting the initiation of the G2 checkpoint. This selective inhibition allows cells to bypass G2 arrest, leading to increased sensitivity to DNA-damaging agents .

Effects on Cancer Cell Sensitivity

Research has demonstrated that this compound significantly enhances the sensitivity of various cancer cell lines to established chemotherapeutic agents. The following table summarizes key findings from studies investigating the synergistic effects of this compound with different drugs:

Drug Cell Line Sensitivity Increase (%) Mechanism
OxaliplatinHT2918.2Increased apoptosis via reduced ATR phosphorylation
CisplatinHT2916.1Enhanced apoptosis through checkpoint suppression
GemcitabinePanc-130.1Induction of apoptosis and γH2AX levels increase
5-FluorouracilHT2913.7Increased sub-G1 population indicating cell death

Study 1: Sensitization to Chemotherapy

In a study examining the effects of this compound in combination with standard chemotherapy agents, researchers found that treatment with this compound significantly increased cancer cell sensitivities. For instance, when HT29 cells were treated with both this compound and oxaliplatin, there was a notable increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .

Study 2: Mechanistic Insights

Another investigation focused on understanding how this compound affects checkpoint activation. The study revealed that treatment with this compound led to a marked reduction in phosphorylation levels of ATR and Chk1 when combined with oxaliplatin or cisplatin, suggesting that it effectively inhibits the signaling pathways responsible for maintaining the G2 checkpoint under DNA damage conditions .

Propriétés

IUPAC Name

1-amino-3-(2-bromo-4-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSWDJNINCPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBP-93872
Reactant of Route 2
Reactant of Route 2
CBP-93872
Reactant of Route 3
Reactant of Route 3
CBP-93872
Reactant of Route 4
Reactant of Route 4
CBP-93872
Reactant of Route 5
Reactant of Route 5
CBP-93872
Reactant of Route 6
Reactant of Route 6
CBP-93872

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.